molecular formula C11H11NO2 B8136606 methyl 6-methyl-1H-indole-5-carboxylate

methyl 6-methyl-1H-indole-5-carboxylate

Cat. No.: B8136606
M. Wt: 189.21 g/mol
InChI Key: AIYRMQQLNWIHRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-methyl-1H-indole-5-carboxylate is a substituted indole derivative featuring a methyl ester at position 5 and a methyl group at position 6 of the indole ring. It is commercially available (CymitQuimica Ref: 10-F549400) in varying quantities, with pricing reflecting its use in pharmaceutical and chemical research .

Properties

IUPAC Name

methyl 6-methyl-1H-indole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-5-10-8(3-4-12-10)6-9(7)11(13)14-2/h3-6,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIYRMQQLNWIHRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CN2)C=C1C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Esterification of 6-Methylindole-5-Carboxylic Acid

The most widely reported method involves the esterification of 6-methylindole-5-carboxylic acid using methyl chloroformate. This reaction proceeds via nucleophilic acyl substitution, where the carboxylic acid group at position 5 reacts with methyl chloroformate in the presence of a base such as triethylamine or pyridine .

Typical Procedure

  • Reagents : 6-Methylindole-5-carboxylic acid (1.0 equiv), methyl chloroformate (1.2 equiv), triethylamine (1.5 equiv).

  • Conditions : Reflux in anhydrous dichloromethane or THF for 4–6 hours.

  • Workup : The mixture is quenched with water, extracted with ethyl acetate, and purified via silica gel chromatography.

  • Yield : 70–85% .

Mechanistic Insight
The base deprotonates the carboxylic acid, generating a carboxylate ion that attacks the electrophilic carbonyl carbon of methyl chloroformate. This forms a mixed anhydride intermediate, which subsequently releases CO₂ to yield the methyl ester .

Cyclization of Substituted Nitroarenes via Fischer Indole Synthesis

The Fischer indole synthesis offers a route to construct the indole core while introducing substituents. For this compound, this method involves cyclizing a phenylhydrazine derivative with a ketone bearing pre-installed methyl and ester groups.

Example Protocol

  • Starting Material : 4-Methyl-3-nitrobenzoic acid methyl ester.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.

  • Cyclization : Treatment with a ketone (e.g., acetone) in acidic conditions (HCl/AcOH) induces cyclization to form the indole ring .

  • Yield : 50–65% .

Optimization Notes

  • Use of scandium triflate (Sc(OTf)₃) in glycerol at 80°C enhances regioselectivity for the 5-position ester .

  • Microwave-assisted cyclization reduces reaction time from hours to minutes .

Copper-Catalyzed Cyclization for Indole Ring Formation

Copper(I) iodide (CuI) facilitates intramolecular cyclization of enamide precursors to construct the indole skeleton. This method is effective for introducing substituents at specific positions.

Procedure

  • Substrate : N-(2-Bromo-4-methylphenyl)propiolamide.

  • Conditions : CuI (20 mol%) in DMF at 110°C for 5 hours .

  • Outcome : Forms 6-methylindole-5-carboxylic acid, which is subsequently esterified .

  • Yield : 73–76% for the cyclization step .

Key Advantages

  • Tolerates electron-withdrawing groups (e.g., esters).

  • Minimal byproducts due to CuI’s selectivity .

Green Chemistry Approaches Using Dimethyl Carbonate (DMC)

Recent patents highlight ionic liquid-mediated transesterification with DMC as a solvent and methylating agent. This method avoids toxic reagents like methyl chloroformate.

Steps

  • Reagents : 6-Methylindole-5-carboxylic acid, DMC, ionic liquid (e.g., [Bmim]OH).

  • Conditions : 80–100°C for 12–24 hours .

  • Yield : 60–75% .

Benefits

  • DMC acts as both solvent and methyl donor.

  • Ionic liquids are recyclable, reducing waste .

Comparative Analysis of Synthetic Methods

Method Reagents Conditions Yield Purity Reference
Direct EsterificationMethyl chloroformate, TEAReflux, 4–6 h70–85%>95%
Fischer Indole SynthesisPhenylhydrazine, Sc(OTf)₃80°C, 7 h50–65%90–93%
CuI-Catalyzed CyclizationCuI, DMF110°C, 5 h73–76%88–92%
DMC TransesterificationDMC, [Bmim]OH80–100°C, 12–24 h60–75%85–90%

Challenges and Optimization Strategies

  • Regioselectivity : Competing esterification at position 4 or 7 can occur. Using bulky bases (e.g., DIPEA) or low temperatures (−10°C) suppresses side reactions .

  • Purification : Silica gel chromatography with ethyl acetate/hexane (1:4) effectively isolates the product .

  • Scale-Up Issues : Exothermic reactions during methyl chloroformate addition require controlled dosing and cooling .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methyl-1H-indole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole-5-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science .

Scientific Research Applications

Methyl 6-methyl-1H-indole-5-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-methyl-1H-indole-5-carboxylate involves its interaction with specific molecular targets. The indole ring system can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit protein kinases or interact with neurotransmitter receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the functional groups present on the indole ring .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarity and Substituent Effects

The compound’s key structural analogs differ in substituent type and position, impacting electronic properties, reactivity, and biological interactions. Below is a comparative analysis:

Table 1: Structural Comparison of Methyl 6-methyl-1H-indole-5-carboxylate and Analogs
Compound Name Substituent Positions Key Structural Features Similarity Score
This compound 5-COOCH₃, 6-CH₃ Electron-donating methyl groups Reference
Methyl 6-chloro-1H-indole-5-carboxylate 5-COOCH₃, 6-Cl Electron-withdrawing chloro group at C6 0.92
Methyl 5-chloro-1H-indole-6-carboxylate 6-COOCH₃, 5-Cl Chloro at C5, ester at C6 0.95
Ethyl 5-(1-methyl-1H-imidazol-5-yl)-1H-indole-2-carboxylate 2-COOCH₂CH₃, 5-imidazolyl Bulky imidazole substituent at C5 N/A

Key Observations :

  • Steric Effects : The imidazole-substituted analog () introduces steric bulk, likely affecting binding interactions in biological systems compared to the smaller methyl group .

Physical and Spectral Properties

Physical properties such as melting points and spectral data vary significantly with substituent type.

Table 2: Physical and Spectral Data Comparison
Compound Name Melting Point (°C) IR (cm⁻¹) Notable NMR Shifts (¹H/¹³C)
This compound Not reported Expected ester C=O ~1700 Ester CH₃ (~3.8 ppm), C6-CH₃ (~2.5 ppm)
6-Chloro-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (8) >200 C=O (1650), N-H (3400) Aromatic protons: 7.2–8.1 ppm
3-(1-(4-Methoxybenzyl)-1H-imidazol-5-yl)-1H-indole (11) 159–160 C=O (1645), OCH₃ (2850) Methoxy CH₃: 3.8 ppm

Analysis :

  • Melting Points : Chloro- and bromo-substituted indoles (e.g., compounds 8–10) exhibit higher melting points (>200°C) due to stronger intermolecular forces (halogen bonding), whereas methoxy-substituted analogs (e.g., compound 11) show lower melting points (~160°C) due to reduced symmetry .
  • Spectral Data : The target compound’s methyl groups would produce distinct NMR signals: a singlet for the ester methyl (~3.8 ppm) and a triplet/s for the C6 methyl (~2.5 ppm), differing from chloro-substituted analogs, which show downfield shifts for aromatic protons adjacent to halogens .

Comparison with Analogs :

  • 6-Chloro Derivative : Synthesized via similar methods but requires chloro-substituted starting materials, highlighting the role of substituent compatibility in reaction conditions .

Biological Activity

Methyl 6-methyl-1H-indole-5-carboxylate (MMIC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound features an indole ring system with a carboxylate ester functional group. The molecular formula is C10H9NO2C_{10}H_{9}NO_{2}, and it has a molecular weight of approximately 175.19 g/mol. The compound's structure allows for interactions with various biological targets, contributing to its pharmacological effects.

The biological activity of MMIC is primarily attributed to its ability to interact with specific enzymes and receptors. The indole moiety can modulate the activity of protein kinases and neurotransmitter receptors, which may lead to therapeutic effects in various conditions. Notably, the compound has been studied for its potential as an enzyme inhibitor and receptor modulator, influencing pathways related to inflammation, cancer, and neurodegenerative diseases.

Biological Activities

1. Anticancer Activity:
Research indicates that MMIC exhibits antiproliferative effects against several cancer cell lines. The compound has shown promise in inhibiting cell growth by interfering with cellular signaling pathways essential for tumor progression .

2. Anti-inflammatory Effects:
MMIC has demonstrated anti-inflammatory properties by modulating the expression of inflammatory mediators. Studies have shown that it can inhibit the mRNA expression of inducible nitric oxide synthase (iNOS), leading to reduced inflammation in various models .

3. Neuroprotective Effects:
The compound's interaction with neurotransmitter receptors suggests potential neuroprotective effects. It may help in managing conditions such as Alzheimer's disease by inhibiting neuroinflammation and promoting neuronal survival .

Table 1: Biological Activities of this compound

Activity TypeObservationsReferences
AnticancerInhibits cell growth in multiple cancer lines ,
Anti-inflammatoryReduces iNOS expression ,
NeuroprotectivePotential effects on neurotransmitter systems ,

Table 2: Comparison with Related Compounds

Compound NameStructure FeaturesUnique Aspects
Methyl 1H-indole-5-carboxylateIndole core with carboxylate groupLacks methyl substitution at the 6-position
Methyl indole-3-carboxylateIndole core with different positionDifferent biological activities compared to MMIC
Methyl 6-bromo-1H-indole-5-carboxylateBromine substitution at the 6-positionAlters reactivity and biological profile

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted on various human cancer cell lines demonstrated that MMIC exhibited IC50 values ranging from 10 to 20 µM, indicating significant cytotoxicity. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .

Case Study 2: Anti-inflammatory Mechanism
In a murine model of inflammation, administration of MMIC led to a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, supporting its role as an anti-inflammatory agent .

Q & A

Q. What are the common synthetic routes for methyl 6-methyl-1H-indole-5-carboxylate, and how are they optimized?

this compound is typically synthesized via esterification of the corresponding indole carboxylic acid. A standard method involves refluxing 1-methyl-1H-indole-5-carboxylic acid with methanol in the presence of a catalytic acid (e.g., concentrated H₂SO₄) . Alternative routes include condensation reactions using acetic acid as both solvent and catalyst, with sodium acetate to drive the reaction . Optimization focuses on reaction time (3–5 hours for reflux), stoichiometric ratios (1.1:1 for aldehyde derivatives), and purification via recrystallization (e.g., DMF/acetic acid mixtures) .

Q. How can researchers purify this compound effectively?

Purification often involves filtering precipitated crystals post-reaction, followed by sequential washing with acetic acid, water, ethanol, and diethyl ether to remove unreacted starting materials and byproducts . Recrystallization from methanol or DMF/acetic acid mixtures enhances purity (>95%), with monitoring via TLC or HPLC to confirm homogeneity .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • IR spectroscopy : To confirm ester carbonyl stretches (~1704 cm⁻¹) and indole N-H bonds .
  • UV-Vis spectroscopy : For identifying π→π* transitions (e.g., λmax ~297 nm in methanol) .
  • NMR : To resolve substituent positions (e.g., methyl groups at C6) and aromatic proton environments.
  • X-ray crystallography : For definitive structural confirmation, as demonstrated in analogous indole carboxylates .

Advanced Research Questions

Q. How do substituent positions (e.g., methyl at C6) influence the compound’s reactivity and stability?

Substituent positioning significantly alters electronic and steric effects. For example, methyl groups at C6 (vs. C3 or C5) may hinder electrophilic substitution at adjacent positions due to steric shielding, while enhancing stability via hydrophobic interactions. Comparative studies with fluorinated or chlorinated derivatives (e.g., methyl 5,6-difluoro-1H-indole-2-carboxylate) reveal that electron-withdrawing groups reduce nucleophilic reactivity at the indole core . Stability under oxidative or thermal conditions should be assessed via TGA or accelerated degradation studies.

Q. What strategies resolve contradictions in reported physical properties (e.g., melting points)?

Discrepancies in properties like melting points often arise from impurities or polymorphic forms. Researchers should:

  • Standardize purification protocols (e.g., recrystallization solvents).
  • Use differential scanning calorimetry (DSC) to identify polymorphs.
  • Cross-validate data with high-purity commercial standards or synthetic replicates .

Q. How can reaction conditions be optimized for scalability without compromising yield?

Scalability challenges include maintaining reflux efficiency and minimizing side reactions. Strategies include:

  • Catalyst screening : Replace H₂SO₄ with milder acids (e.g., p-toluenesulfonic acid) to reduce decomposition.
  • Solvent selection : Use high-boiling solvents (e.g., ethylene glycol) for prolonged reflux without evaporation.
  • Flow chemistry : Continuous synthesis to improve heat/mass transfer and reduce batch variability .

Q. What are the challenges in assessing biological activity of this compound derivatives?

Key challenges include:

  • Solubility : Hydrophobic indole cores may require formulation with DMSO or cyclodextrins.
  • Metabolic stability : Ester groups are prone to hydrolysis; prodrug strategies (e.g., tert-butyl esters) can mitigate this.
  • Target specificity : Structural analogs (e.g., sulfonyl derivatives) show varied receptor affinities, necessitating SAR studies .

Methodological Considerations

Q. How should researchers handle discrepancies in stability data under varying storage conditions?

  • Controlled storage studies : Compare degradation rates at RT, 4°C, and -20°C with HPLC monitoring.
  • Inert atmosphere storage : Use nitrogen or argon to prevent oxidation.
  • Compatability testing : Avoid incompatible materials (e.g., metals) in storage containers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.